molecular formula C21H15NO3S2 B2589735 3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide CAS No. 883964-67-8

3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide

Cat. No. B2589735
CAS RN: 883964-67-8
M. Wt: 393.48
InChI Key: GUWIJDVIQSQJCC-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a synthetic compound that belongs to the class of thiochromenones. It has attracted attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Characterization

  • Innovative Compound Synthesis : Novel heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, have been synthesized. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting the potential for medical application in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

  • Molecular Structure Analysis : A novel compound analyzed both experimentally and theoretically showed potential antioxidant properties. This compound's structural and electronic properties were assessed using X-ray diffraction, IR spectroscopy, and density functional theory, suggesting its utility in pharmaceutical applications (S. Demir et al., 2015).

Biological Activities

  • Antimicrobial and Antifungal Activities : Thiophene-3-carboxamide derivatives have been identified to show significant antibacterial and antifungal activities. Their chemical structure contributes to their bioactivity, providing a basis for the development of new antimicrobial agents (Vasu et al., 2005).

  • Enzyme Inhibition : Compounds carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors have been synthesized, demonstrating significant inhibitory potential against these enzymes. This suggests their potential in designing drugs for conditions associated with enzyme dysregulation (M. Tuğrak et al., 2020).

Chemical Reactivity and Applications

  • Reactivity and Potential Applications : Research on the reactivity of benzoylthioureas suggests novel pathways for the formation of benzamides and thiobenzamides. This study provides insights into the chemical behavior of these compounds, which could be valuable in synthetic chemistry and pharmaceutical applications (Lokendrajit Nahakpam et al., 2015).

properties

IUPAC Name

3-methoxy-N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S2/c1-25-14-7-4-6-13(12-14)20(24)22-21-18(17-10-5-11-26-17)19(23)15-8-2-3-9-16(15)27-21/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWIJDVIQSQJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide

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